Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Description
Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS: 122848-57-1) is a bicyclic amine derivative featuring a 3,6-diazabicyclo[3.2.0]heptane core with a tert-butyl carbamate group at the 6-position. Its molecular formula is C₁₀H₁₈N₂O₂ (MW: 198.26), and it exhibits a pale-yellow to yellow-brown sticky oil/solid form . The compound’s stereochemistry, (1s,5r), is critical for its biological interactions, particularly in positron emission tomography (PET) imaging ligands targeting α7 nicotinic acetylcholine receptors (α7-nAChRs) .
Key applications include its use as a precursor in radioligand synthesis, such as [¹¹C]rac-(1), for non-invasive neuroimaging . Its synthesis typically involves Buchwald-Hartwig amination, yielding intermediates like tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (83% yield) . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
Properties
IUPAC Name |
tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCQQZHIBTVQAB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the formation of the diazabicycloheptane core through cyclization reactions. One common method involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the diazabicycloheptane core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions can produce simpler, reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate serves as a valuable building block in drug development due to its structural characteristics that are found in various biologically active molecules. Its applications include:
- Drug Design : The compound's bicyclic structure is integral in designing new pharmaceuticals targeting various diseases. Research indicates its potential in developing inhibitors for specific enzymes involved in metabolic pathways.
- Synthesis of Bioactive Compounds : The compound is utilized as an intermediate in synthesizing complex organic molecules with therapeutic properties.
Synthetic Methods
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Reductive Amination : This method allows the formation of amines from aldehydes or ketones using reducing agents.
- Staudinger Reduction : This reaction involves converting azides into amines via phosphine compounds.
These synthetic strategies highlight the compound's versatility as a precursor for more complex structures.
Case Study 1: Drug Development
A study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing novel enzyme inhibitors. The research demonstrated significant biological activity against specific targets involved in cancer metabolism.
Case Study 2: Organic Synthesis
In another investigation, researchers utilized this compound to synthesize derivatives that exhibited enhanced pharmacological properties. The findings indicated that modifications to the diazabicyclo structure could lead to compounds with improved efficacy and reduced side effects.
Broader Scientific Applications
Beyond medicinal chemistry, this compound may find applications in:
- Material Science : Its unique structural properties can be explored for developing new materials with specific mechanical or thermal properties.
- Agricultural Chemistry : Potential uses include developing agrochemicals that can enhance crop protection or growth.
Mechanism of Action
The mechanism of action of tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The diazabicycloheptane core can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS: 869494-16-6)
- Structure : The bicyclo[3.1.1]heptane system differs in bridge positioning (vs. [3.2.0]), altering ring strain and conformation.
- Applications: Serves as a ligand for α4β2-nAChRs with subnanomolar affinity. Derivatives like compound 36 (CAS: N/A) show 77% yield and 185–187°C melting point .
- Synthesis : Microwave-assisted coupling with methyl 5-bromonicotinate, followed by hydrolysis and acylation .
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1419075-97-0)
- Structure : Carboxylate group at the 3-position (vs. 6-position in the target compound).
- Reactivity : Positional isomerism affects coupling efficiency in pyridinyl indole syntheses .
Stereoisomeric Variants
(1R,5S)-Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS: 799279-81-5)
(1r,5r)-Tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate (CAS: 370880-27-6)
- Structure : Diazabicyclo[3.2.0] system with carboxylate at the 2-position.
- Utility : Intermediate in spirocyclic compound synthesis .
Functionalized Derivatives
Tert-butyl 3-(6-(1H-indol-5-yl)pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Tert-butyl 3-[5-(4-methoxylanilino)pyridin-3-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (36)
Comparative Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Physicochemical Properties
*Predicted values based on structural analogs.
Biological Activity
Tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
- CAS Number : 799279-81-5
- Purity : Typically ≥97% .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of bicyclic compounds have been shown to inhibit the growth of various Gram-negative bacteria, including strains resistant to conventional antibiotics .
In vitro assays demonstrated that these compounds can effectively disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial cell integrity .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt bacterial membranes, increasing permeability and leading to cell death .
Study 1: Efficacy Against Multidrug-Resistant Strains
A study evaluated the efficacy of this compound against multidrug-resistant strains of Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating potent activity compared to standard antibiotics .
Study 2: Synergistic Effects with Other Antibiotics
Another investigation assessed the synergistic effects of this compound when combined with β-lactam antibiotics against Klebsiella pneumoniae. The combination therapy resulted in a significant reduction in MIC values, suggesting that the compound enhances the efficacy of existing antibiotics .
Research Findings
| Study | Compound | Target Organism | MIC (µg/mL) | Observations |
|---|---|---|---|---|
| 1 | This compound | E. coli | 32 | Potent activity against MDR strains |
| 2 | This compound + β-lactam | K. pneumoniae | 16 | Synergistic effect enhancing antibiotic efficacy |
Q & A
Q. What are the standard synthetic routes for tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate?
The compound is typically synthesized via Buchwald-Hartwig amination or microwave-assisted coupling . For example, tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (starting material) reacts with 5-bromo-2-chloropyridine under palladium catalysis (Pd₂(dba)₃, rac-BINAP ligand) and sodium tert-butoxide in toluene at 85°C for 20 hours, yielding intermediates like tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (83% yield after flash chromatography) . Microwave conditions can accelerate coupling reactions, as seen in the synthesis of pyridinyl-indole derivatives .
Q. How is the compound characterized using spectroscopic methods?
1H NMR and 13C NMR are critical for structural confirmation. Key NMR signals include:
- 1H NMR (CDCl₃) : δ 1.45 ppm (tert-butyl singlet, 9H), 3.17–4.11 ppm (bicyclic framework protons), and aromatic protons at 7.02–7.86 ppm for pyridinyl substituents .
- 13C NMR : Peaks at δ 28.5 ppm (tert-butyl carbons) and 148–135 ppm (aromatic carbons) .
High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated 310.1322, observed 310.1344) .
Q. What purification methods ensure high purity of the compound?
Q. How are intermediates like tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate utilized in derivatization?
The Boc-protected intermediate undergoes Suzuki couplings with boronic acids (e.g., indol-5-ylboronic acid) to introduce aryl groups. Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields free amines for further functionalization (e.g., reductive methylation) .
Q. What solvents and reaction conditions optimize coupling efficiency?
- Toluene or THF with Pd catalysts (Pd₂(dba)₃) and ligands (rac-BINAP) at 80–85°C .
- Microwave-assisted reactions reduce reaction times (e.g., 1–2 hours vs. 20 hours conventionally) .
Advanced Research Questions
Q. How can enantiomers of the compound be resolved, and stereochemistry confirmed?
Q. How do structural modifications impact α7-nAChR binding affinity?
Structure-Activity Relationship (SAR) studies reveal:
- Pyridinyl-indole substituents enhance affinity (Ki = 0.5–0.6 nM for A-859261 derivatives) .
- N-Methylation reduces off-target interactions (e.g., 5HT3, hERG channels) while maintaining α7-nAChR selectivity .
- Bicyclic ring size (e.g., [3.2.0] vs. [3.1.1]) alters receptor subtype selectivity (α7 vs. α4β2) .
Q. What methodological steps are required for radiolabeling the compound with ¹¹C for PET imaging?
Q. How can discrepancies in biological activity data (e.g., Ki values) be addressed?
- Verify enantiopurity : Contaminating enantiomers (e.g., (1R,5S) in (1S,5R) batches) reduce apparent affinity. Use chiral HPLC to confirm >99% ee .
- Standardize assay protocols : Ensure consistent membrane preparation (e.g., rat brain minus cerebellum) and ligand concentrations ([³H]-A-585539 displacement) .
Q. What strategies improve yields in palladium-catalyzed coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
